molecular formula C14H24FNO5 B13081813 trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate

trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate

Katalognummer: B13081813
Molekulargewicht: 305.34 g/mol
InChI-Schlüssel: PSPDHUFIFZMSHQ-UWVGGRQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including a fluorine atom and tert-butyl groups, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of trans-tert-butyl N-(3-hydroxycyclobutyl)carbamate with methanesulfonyl chloride in the presence of triethylamine and dichloromethane at low temperatures . This reaction is followed by further steps to introduce the fluorine atom and tert-butoxycarbonyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atom and tert-butyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • tert-Butyl (trans-3-hydroxycyclobutyl)carbamate
  • tert-Butyl (trans-3-aminocyclobutyl)carbamate
  • trans-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid

Comparison: Compared to similar compounds, trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom and the specific arrangement of functional groups

Eigenschaften

Molekularformel

C14H24FNO5

Molekulargewicht

305.34 g/mol

IUPAC-Name

tert-butyl (3S,4S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H24FNO5/c1-13(2,3)20-11(17)16-7-9(15)10(8-16)19-12(18)21-14(4,5)6/h9-10H,7-8H2,1-6H3/t9-,10-/m0/s1

InChI-Schlüssel

PSPDHUFIFZMSHQ-UWVGGRQHSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)F)OC(=O)OC(C)(C)C

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)OC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.